molecular formula C23H20N2O3S B2578367 (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide CAS No. 349642-96-2

(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide

Cat. No. B2578367
CAS RN: 349642-96-2
M. Wt: 404.48
InChI Key: COYJOMOHUJKLRB-XNTDXEJSSA-N
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Description

“(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide” is a chemical compound with the CAS number 349642-96-2 . More detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and involvement in chemical reactions might be found in scientific literature .

Scientific Research Applications

Indolylarylsulfones: HIV-1 Inhibitors

Indolylarylsulfones, including compounds structurally related to “(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide,” have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. These compounds have undergone various structural modifications to enhance their pharmacological profile, making them promising drug candidates for the treatment of AIDS in combination with other antiretroviral agents. The research highlighted the importance of specific substituents, such as the 3′,5′-dimethyl groups and a fluorine atom at position 4 of the indole ring, in improving the drugs' effectiveness and safety profile Valeria Famiglini & R. Silvestri, 2018.

Enaminones: Building Blocks for Heterocycles

Enaminones, related to the chemical structure of “(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide,” have been recognized for their significance in the synthesis of heterocycles and natural products. These compounds serve as versatile synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones. They have been utilized as building blocks for the synthesis of various heterocycles, such as pyridines, pyrimidines, and pyrroles, showcasing their critical role in the development of compounds with potential anticonvulsant properties. The review emphasizes the enaminones' "enone" character, which facilitates their application in annulation processes to access complex alkaloid structures G. Negri, C. Kascheres, & A. Kascheres, 2004.

Advanced Oxidation Processes for Acetaminophen Degradation

Research on the degradation of acetaminophen, a compound with potential structural and functional similarities to “(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide,” through advanced oxidation processes (AOPs) has been a significant focus due to environmental concerns. The study reviewed various AOPs for removing acetaminophen from aqueous mediums, outlining different kinetics, mechanisms, and by-products. It emphasized the importance of understanding these processes for environmental protection, highlighting the role of AOPs in mitigating the impact of pharmaceutical compounds on ecosystems Mohammad Qutob et al., 2022.

properties

IUPAC Name

(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-23(15-10-18-6-2-1-3-7-18)24-20-11-13-21(14-12-20)29(27,28)25-17-16-19-8-4-5-9-22(19)25/h1-15H,16-17H2,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYJOMOHUJKLRB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide

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